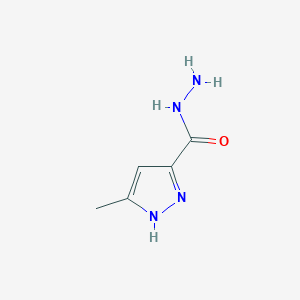![molecular formula C14H12N2O3S B1349043 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol CAS No. 314036-10-7](/img/structure/B1349043.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol, also known as 4-methylbenzisothiazol-3-one-1,1-dioxide (MBIO), is an organic compound that has been widely studied in the scientific community due to its unique properties. It has been shown to have a wide range of applications in both industrial and laboratory settings, from biochemistry and pharmacology to environmental science. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research by Almeida et al. (2009) focused on two amino-substituted derivatives of saccharin, including analysis of their molecular structure and vibrational properties through matrix-isolation FTIR spectroscopy and theoretical calculations. This study highlights the structural preferences and reactivity of these compounds towards nucleophiles, providing insight into their chemical behavior and potential applications in designing new molecules with desired properties (Almeida et al., 2009).
Biological Activities
- Ahmad et al. (2011) synthesized a series of compounds starting from sodium saccharin, investigating their anti-microbial properties. The study found that compounds with greater lipophilicity, such as N-methyl analogues, exhibited higher anti-bacterial activities. This suggests potential applications in developing new antimicrobial agents (Ahmad et al., 2011).
- Kadian et al. (2012) synthesized several 1,4-Benzoxazine analogues and evaluated their antibacterial activity against various strains, indicating the potential of these compounds as antibacterial agents (Kadian et al., 2012).
Photophysical Properties
- Phatangare et al. (2013) synthesized novel fluorescent derivatives with potential antimicrobial activity. Their study provides insights into the design of fluorescent molecules with specific biological activities, which can be useful in various scientific applications, such as bioimaging or as bioactive probes (Phatangare et al., 2013).
Antioxidant and Radical Scavenging Activities
- Zia-ur-Rehman et al. (2009) explored the synthesis and biological activities of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, highlighting their potential as antioxidant agents. This suggests their applicability in combating oxidative stress-related diseases (Zia-ur-Rehman et al., 2009).
Propriétés
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16(10-6-8-11(17)9-7-10)14-12-4-2-3-5-13(12)20(18,19)15-14/h2-9,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHQJTISYAFYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)